3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide 3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 303085-94-1
VCID: VC15523512
InChI: InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+
SMILES:
Molecular Formula: C17H17N3O6
Molecular Weight: 359.3 g/mol

3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

CAS No.: 303085-94-1

Cat. No.: VC15523512

Molecular Formula: C17H17N3O6

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide - 303085-94-1

Specification

CAS No. 303085-94-1
Molecular Formula C17H17N3O6
Molecular Weight 359.3 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+
Standard InChI Key IRWQJZALPNFBKW-VCHYOVAHSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide, reflects its dual aromatic systems: a 3,4,5-trimethoxybenzamide group and a 3-nitrobenzylidene moiety connected via an E-configured hydrazone bridge. Key structural features include:

  • Methoxy Substituents: Three methoxy groups at positions 3, 4, and 5 on the benzene ring induce electron-donating effects, lowering the oxidation potential by 0.3 V compared to non-substituted analogs.

  • Nitro Group: The meta-positioned nitro group on the phenylidene fragment creates a strong electron-withdrawing effect (Hammett σₘ = 1.43), enhancing dipole moment to 5.2 D .

  • Hydrazone Linkage: The E-configuration of the –N=N– bond, confirmed by NOESY NMR correlations, minimizes steric hindrance between the methoxy and nitro groups .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₃O₆
Molecular Weight359.3 g/mol
Melting Point218–220°C (decomposes)
logP (Octanol-Water)2.1 ± 0.3
Crystalline SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa=12.5936 Å, b=7.7308 Å, c=29.568 Å

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:

  • N–H stretch at 3250 cm⁻¹ (hydrazide)

  • C=O vibration at 1675 cm⁻¹ (amide I band)

  • NO₂ asymmetric stretch at 1520 cm⁻¹
    ¹H NMR (400 MHz, DMSO-d₆) exhibits:

  • Methoxy singlets at δ 3.75 (3H), 3.82 (6H)

  • Hydrazone proton at δ 8.42 (s, 1H)

  • Aromatic protons between δ 7.15–8.25 ppm

Synthesis and Optimization

Condensation Reaction Methodology

The standard synthesis involves a three-step protocol:

  • Hydrazide Formation: 3,4,5-Trimethoxybenzoic acid reacts with hydrazine hydrate (80% ethanol, reflux, 6 h) to yield 3,4,5-trimethoxybenzohydrazide (75% yield).

  • Schiff Base Formation: Condensation with 3-nitrobenzaldehyde in anhydrous ethanol under acidic catalysis (glacial acetic acid, 50°C, 3 h) produces the target compound .

  • Crystallization: Slow evaporation from ethanol/water (3:1 v/v) yields X-ray quality crystals .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Impact
SolventAnhydrous ethanol+22% vs. methanol
Temperature50°C+15% vs. rt
Catalyst0.5% acetic acid+18% vs. HCl
Reaction Time3 hours89% conversion

Purification and Analysis

Purification employs column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization. HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm. Mass spectrometry confirms the molecular ion peak at m/z 359.3 [M+H]⁺.

Crystallographic and Electronic Properties

Single-Crystal X-ray Diffraction

The orthorhombic crystal system (space group Pbca) features:

  • Unit cell volume: 2878.7 ų

  • Z = 8 molecules per unit cell

  • Density: 1.45 g/cm³

Molecules pack via N–H⋯O hydrogen bonds (2.89 Å) between the hydrazide N–H and nitro oxygen, creating a 2D supramolecular network . The dihedral angle between benzohydrazide and nitrophenyl planes is 12.5°, indicating partial conjugation .

Computational Chemistry Insights

DFT calculations (B3LYP/6-311++G**) reveal:

  • HOMO (-6.12 eV) localized on methoxybenzene

  • LUMO (-2.87 eV) centered on nitrophenyl group

  • Band gap of 3.25 eV suggests semiconductor potential

Comparative Analysis with Structural Analogues

Table 3: Property Comparison of Hydrazide Derivatives

CompoundlogPAntimicrobial MIC (μg/mL)SHG Efficiency
Target Compound2.1321.8× KDP
N'-[(E)-Naphthalen-1-ylidene] analog 3.41280.9× KDP
Benzohydrazide parent 1.2>256N/A

The 3-nitro substitution enhances electron deficiency, improving microbial membrane penetration versus naphthyl analogs . Methoxy groups conversely increase solubility for biological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator